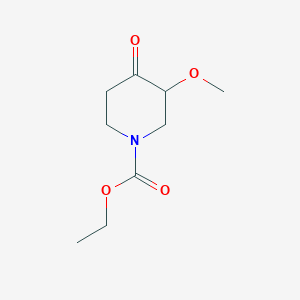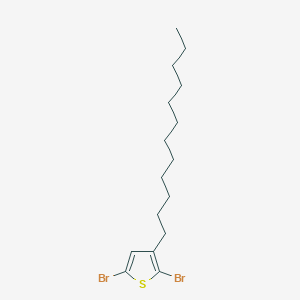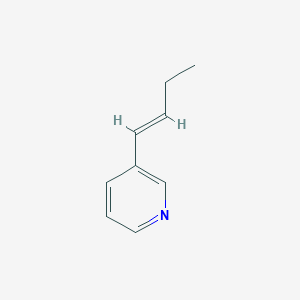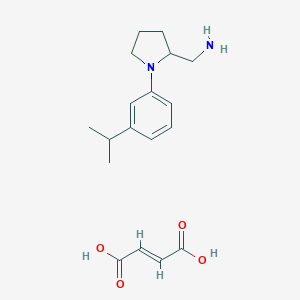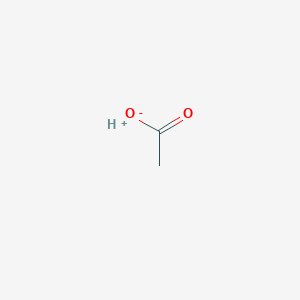![molecular formula C29H39N3O4S B115937 11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide CAS No. 150214-86-1](/img/structure/B115937.png)
11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide: is a complex organic compound with the chemical formula C29H39N3O4S and a molecular weight of 525.7 g/mol . This compound is characterized by the presence of a tryptamine core, which is a well-known structure in biochemistry and pharmacology, and a sulfonyl group attached to an acetylbenzene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tryptamine Core: This can be achieved through the Fischer indole synthesis or other methods that construct the indole ring system.
Attachment of the Undecanoyl Chain: This step involves the acylation of the tryptamine nitrogen with an undecanoyl chloride or similar reagent.
Introduction of the Acetylbenzenesulfonyl Group: This is typically done through a sulfonylation reaction, where the acetylbenzenesulfonyl chloride reacts with the tryptamine derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidized Derivatives: Various oxidized forms of the indole ring.
Reduced Products: Sulfides or thiols from the reduction of the sulfonyl group.
Substituted Products: Different acylated derivatives depending on the substituent used.
Scientific Research Applications
Chemistry:
Synthetic Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: Utilized in studies involving mass spectrometry and chromatography.
Biology:
Biochemical Studies: Investigated for its interactions with various enzymes and receptors.
Cell Biology: Used in studies examining cell signaling pathways.
Medicine:
Pharmacology: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.
Drug Development: Investigated as a lead compound for the development of new pharmaceuticals.
Industry:
Material Science:
Chemical Manufacturing: Used as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
N-Acetyltryptamine: Shares the tryptamine core but lacks the sulfonyl and undecanoyl groups.
N-Sulfonyltryptamine: Contains the sulfonyl group but not the acetylbenzene or undecanoyl moieties.
N-Undecanoyltryptamine: Features the undecanoyl chain but lacks the acetylbenzenesulfonyl group.
Uniqueness: 11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
150214-86-1 |
|---|---|
Molecular Formula |
C29H39N3O4S |
Molecular Weight |
525.7 g/mol |
IUPAC Name |
11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide |
InChI |
InChI=1S/C29H39N3O4S/c1-23(33)24-13-12-14-26(21-24)37(35,36)32-19-11-7-5-3-2-4-6-8-17-29(34)30-20-18-25-22-31-28-16-10-9-15-27(25)28/h9-10,12-16,21-22,31-32H,2-8,11,17-20H2,1H3,(H,30,34) |
InChI Key |
SPOYPDONIHZEFY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCCCCCCCCCC(=O)NCCC2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCCCCCCCCCC(=O)NCCC2=CNC3=CC=CC=C32 |
| 150214-86-1 | |
Synonyms |
11-N-(3-acetylbenzenesulfonyl)undecanoyl tryptamine ABUT-11N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl (Z)-2-[(3S,4R)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]but-2-enedioate](/img/structure/B115854.png)
![N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide](/img/structure/B115858.png)
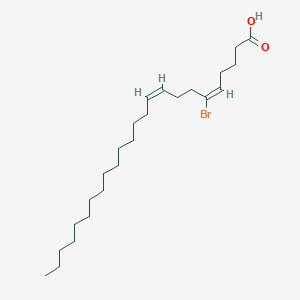
![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)
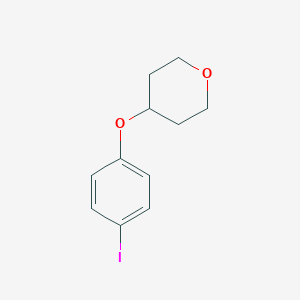
![2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone](/img/structure/B115866.png)
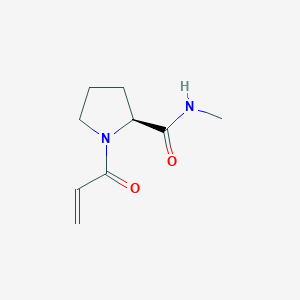

![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)
